

# Application of Inulinase in High-Fructose Syrup Production from Inulin

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## Compound of Interest

Compound Name: *Inulinase*

Cat. No.: *B15287414*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Inulin, a naturally occurring polysaccharide found in a wide variety of plants such as chicory, Jerusalem artichoke, and dahlia, is a polymer of fructose units.[1][2] The enzymatic hydrolysis of inulin using **inulinase** presents a promising and efficient method for the production of high-fructose syrup (HFS).[3][4] This single-step enzymatic process is an attractive alternative to the conventional multi-step production of HFS from starch, offering potential reductions in complexity, time, and cost.[3] **Inulinases**, specifically **exoinulinases**, catalyze the hydrolysis of the  $\beta$ -(2,1) fructosidic bonds in inulin from the terminal end, yielding a high concentration of fructose, often exceeding 95%. This document provides detailed application notes and protocols for the utilization of **inulinase** in the production of high-fructose syrup from inulin, targeting professionals in research and development.

## Principle of the Method

The core of this application is the enzymatic conversion of inulin into its constituent monosaccharides, primarily fructose and a smaller amount of glucose. **Inulinase** (EC 3.2.1.7 for endo-**inulinase** and EC 3.2.1.80 for exo-**inulinase**) is the key biocatalyst. For high-fructose syrup production, exo-**inulinases** are preferred as they sequentially cleave fructose units from the non-reducing end of the inulin molecule, leading to a high-purity fructose product. The reaction can be carried out using free **inulinase** in a batch process or with immobilized

**inulinase** in a continuous or repeated-batch system. Immobilization offers several advantages, including enzyme reusability, enhanced stability, and easier separation from the product.

## Data Presentation

**Table 1: Microbial Sources of Inulinase and Optimal Production Conditions**

Microorganism	Fermentation Type	Key Production Parameters	Inulinase Activity	Reference
Aspergillus terreus URM4658	Solid-State Fermentation (SSF)	Substrate: Wheat bran	15.08 U/mL	
Aspergillus niger	Submerged Fermentation (SmF)	-	High activity reported	
Rhizopus oryzae	Submerged Fermentation (SmF)	Carbon Source: Chicory root	496 U/mL	
Kluyveromyces marxianus	Submerged Fermentation (SmF)	-	High yields reported	
Aspergillus brasiliensis MTCC 1344	-	-	-	

**Table 2: Comparison of Free and Immobilized Inulinase Performance in Inulin Hydrolysis**

Enzyme Form	Support Material	Optimal pH	Optimal Temperature (°C)	Fructose Yield/Concentration	Reusability	Reference
Free Inulinase (A. brasiliensis)	-	-	50	35.14 g/L (from 5% inulin)	Not applicable	
Immobilized Inulinase (A. brasiliensis)	Mesoporous silica microspheres	6.0	60	31.78 g/L (from 5% inulin)	Up to 10 cycles	
Immobilized Inulinase (A. niger)	Sodium alginate	3.9	37	16.4 mg/h productivity	Up to 6 cycles	
Immobilized Inulinase (A. niger)	Fe <sub>3</sub> O <sub>4</sub> magnetic nanoparticles	5.7	-	-	Up to 12 cycles (retaining 70% activity)	
Immobilized Inulinase (A. ficuum)	-	5.0	55 (free) vs. 45 (immobilized)	98% hydrolysis of 0.5% inulin	-	

## Experimental Protocols

### Protocol 1: Inulinase Immobilization on Sodium Alginate Beads

This protocol describes the encapsulation of **inulinase** in sodium alginate, a common and relatively simple immobilization technique.

#### Materials:

- **Inulinase** from *Aspergillus niger* (e.g., EC 232-802-3)
- Sodium alginate
- Calcium chloride ( $\text{CaCl}_2$ )
- Distilled water
- Magnetic stirrer and stir bar
- Syringe with a needle or a pipette

#### Procedure:

- **Prepare Sodium Alginate Solution:** Prepare a 2% (w/v) sodium alginate solution by dissolving 1 g of sodium alginate in 50 mL of distilled water at 35°C with vigorous stirring until complete dissolution. Let the solution stand at 5°C for 30 minutes to remove air bubbles.
- **Enzyme Addition:** Add a defined amount of **inulinase** solution to the sodium alginate solution and mix gently to ensure homogeneity. For example, 52.5 enzyme activity units (EAU) can be added to 13 mL of the alginate solution.
- **Bead Formation:** Extrude the **inulinase**-alginate mixture dropwise into a gently stirred 0.2 M calcium chloride solution using a syringe or pipette. The droplets will instantly form spherical beads upon contact with the  $\text{CaCl}_2$  solution due to ion exchange.
- **Curing:** Allow the beads to cure in the  $\text{CaCl}_2$  solution for at least 30 minutes to ensure complete gelation.
- **Washing:** Recover the immobilized enzyme beads by filtration and wash them thoroughly with distilled water to remove excess calcium chloride and any unbound enzyme.
- **Storage:** Store the immobilized **inulinase** beads in a buffer solution (e.g., 0.1 M sodium acetate buffer, pH 4.5) at 4°C until use.

## Protocol 2: Enzymatic Hydrolysis of Inulin for High-Fructose Syrup Production

This protocol outlines the procedure for the hydrolysis of an inulin solution using either free or immobilized **inulinase**.

### Materials:

- Inulin powder
- Sodium acetate buffer (0.1 M, pH adjusted to the enzyme's optimum, e.g., 4.0-6.0)
- Free or immobilized **inulinase**
- Stirred tank reactor or a temperature-controlled water bath with a magnetic stirrer
- pH meter
- Heating plate

### Procedure:

- Substrate Preparation: Prepare an inulin solution of the desired concentration (e.g., 1-5% w/v) in 0.1 M sodium acetate buffer. Heat the solution gently while stirring to ensure complete dissolution of the inulin. Cool the solution to the desired reaction temperature.
- Enzymatic Reaction:
  - For Free **Inulinase**: Add a predetermined amount of free **inulinase** solution to the inulin substrate.
  - For Immobilized **Inulinase**: Add the prepared immobilized **inulinase** beads to the inulin substrate.
- Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37-60°C) and pH for a specific duration (e.g., 3-12 hours) with constant agitation.
- Reaction Termination:

- For Free **Inulinase**: Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.
- For Immobilized **Inulinase**: Stop the reaction by filtering to separate the immobilized enzyme beads from the product syrup. The beads can be washed and stored for reuse.
- Product Collection: The resulting filtrate is the high-fructose syrup. It can be further concentrated or purified as needed.

## Protocol 3: Quantification of Fructose and Reducing Sugars

The DNS (3,5-Dinitrosalicylic acid) method is a common technique to determine the concentration of reducing sugars (like fructose and glucose) produced.

Materials:

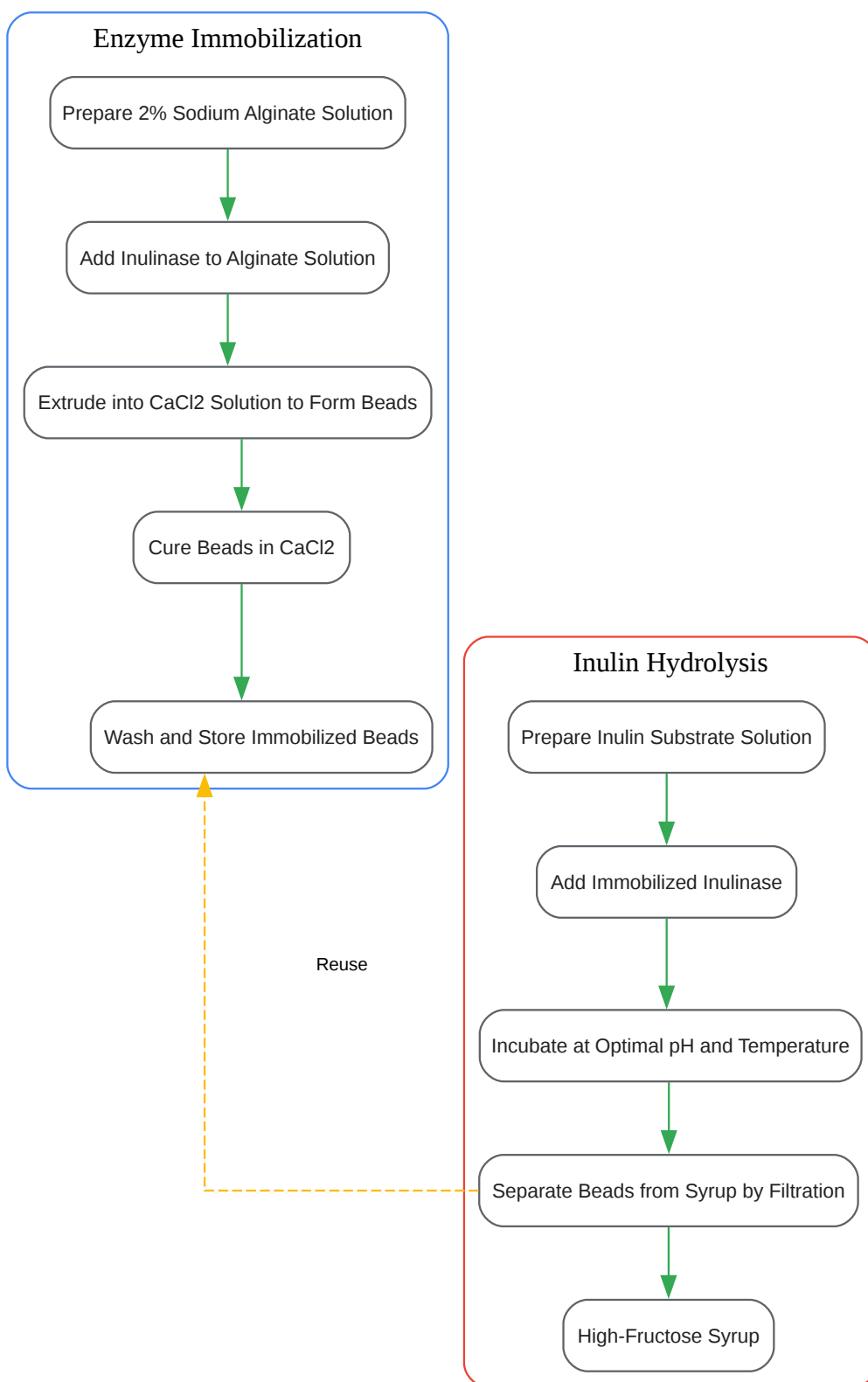
- DNS reagent
- Fructose standards of known concentrations
- Samples from the hydrolysis reaction
- Spectrophotometer
- Water bath
- Test tubes

Procedure:

- Standard Curve Preparation: Prepare a series of fructose standards with concentrations ranging from, for example, 180 to 1800 µg/mL.
- Sample Preparation: Take an aliquot of the reaction mixture (the high-fructose syrup) and dilute it appropriately to fall within the range of the standard curve.
- DNS Reaction:

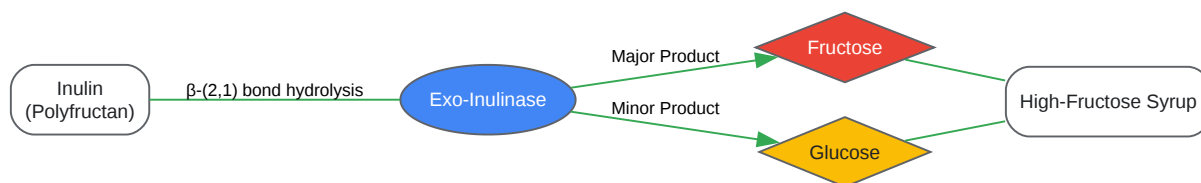
- To 1 mL of each standard and diluted sample in a test tube, add 1 mL of DNS reagent.
- Mix well and heat the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
- Cool the tubes to room temperature and add 8 mL of distilled water to each tube.
- Spectrophotometric Measurement: Measure the absorbance of the standards and samples at 540 nm using a spectrophotometer, with a blank containing 1 mL of distilled water and 1 mL of DNS reagent.
- Concentration Determination: Plot a standard curve of absorbance versus fructose concentration. Use the absorbance of the samples to determine their reducing sugar concentration from the standard curve.

## Visualizations



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Caption: Experimental workflow for high-fructose syrup production.



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Caption: Biochemical pathway of inulin hydrolysis by **inulinase**.

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